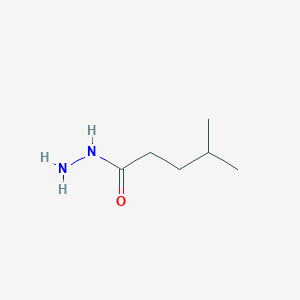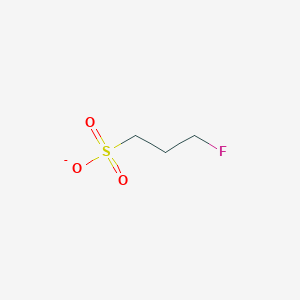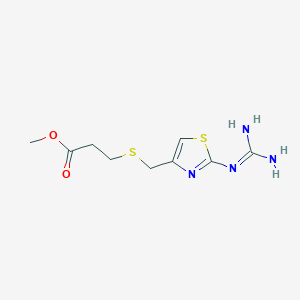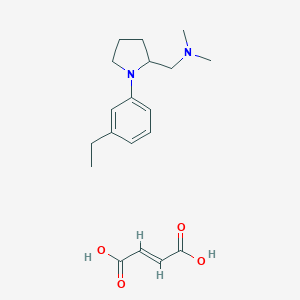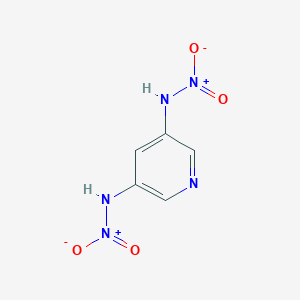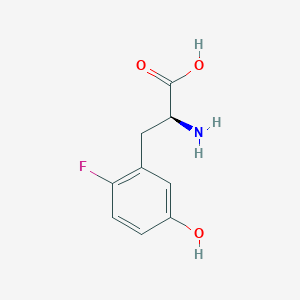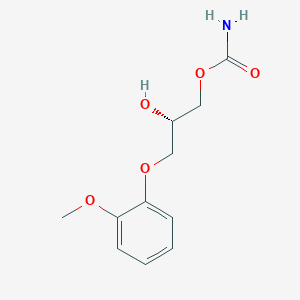
(S)-methocarbamol
Vue d'ensemble
Description
(S)-methocarbamol is a drug that belongs to the class of muscle relaxants. It is used for the treatment of muscle spasms and pain. The drug is a racemic mixture of two enantiomers, (S)-methocarbamol and (R)-methocarbamol. In
Applications De Recherche Scientifique
Use in Orthopedics
Methocarbamol has been effectively used as a skeletal muscle relaxant in orthopedic conditions. Studies have shown its efficacy in treating severe neurological disorders and skeletal muscle spasm states. It has been particularly useful in conditions like herniated lumbar and cervical disks causing painful muscular spasms (Lewis, 1959), (Forsyth, 1958).
Efficacy as a Muscle Relaxant
Research has highlighted the safety and efficacy of Methocarbamol as a muscle relaxant with analgesic action. It's been effective as a supplement to exercise regimens and physiotherapy in easing discomfort associated with acute musculoskeletal disorders (Jung & Chae, 2019).
Molecular Mechanisms of Action
Studies have explored methocarbamol's influence on neuromuscular transmission and its impact on muscle force and voltage-gated Na+ channels. This provides insights into the molecular mechanisms underlying its muscle relaxant properties (Zhang et al., 2020).
Pharmacological Effect and Clinical Use
Methocarbamol's role extends to various conditions like articular muscle sprain, lumbar muscle spain, Sciatica, hypertrophic spondylitis, and rheumatoid arthritis. It has also been used in cosmetic surgery for postoperative pain control (Jiaxiang, 2011).
Application in Tablet Formulation
Research on Methocarbamol has shifted towards the formulation of fast dissolving and disintegrating tablets. Studies have investigated the effect of various disintegrants on the release of the drug from tablets, contributing to advancements in pharmaceutical formulations (Latha & Babu, 2017).
Impact on Hospital Length of Stay
In trauma patients with closed rib fractures, methocarbamol usage has been associated with a decrease in the length of hospital stay, indicating its role in improving patient recovery times (Patanwala et al., 2017).
Analytical Methods for Determination
Advancements in analytical methods for determining methocarbamol in various forms have been made, such as UV spectrometric methods for estimating methocarbamol in bulk and formulations (Meher & Mamillapalli, 2013).
Interaction with Other Substances
Propriétés
IUPAC Name |
[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methocarbamol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



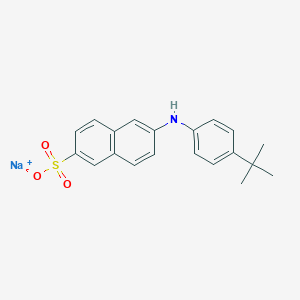
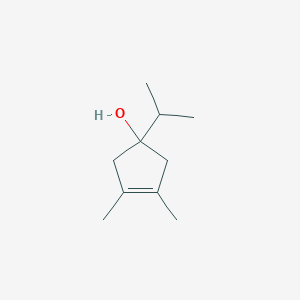
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
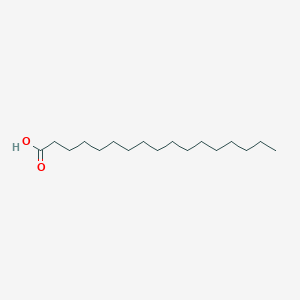
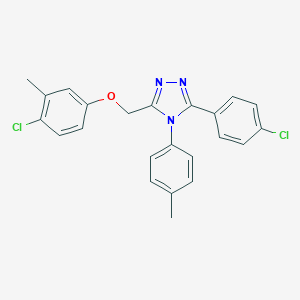
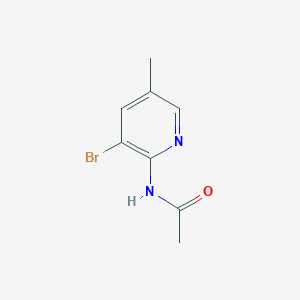
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
